

2,4-Difluorobenzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 2,4-Difluorobenzaldehyde

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An In-depth Technical Guide to 2,4-Difluorobenzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of **2,4-Difluorobenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for its synthesis and presents key data in structured tables and diagrams for clarity and ease of use.

Physical Properties

2,4-Difluorobenzaldehyde is a colorless to light yellow liquid.^{[1][2]} Its key physical characteristics are summarized in the table below.

| Property | Value |
|---------------------------------------|---|
| Molecular Formula | C ₇ H ₄ F ₂ O[1][3][4][5] |
| Molecular Weight | 142.10 g/mol [3][4][5][6] |
| CAS Number | 1550-35-2[1][3][4][5] |
| Appearance | Colorless to light orange to yellow clear liquid[1][2] |
| Melting Point | 2-3 °C[1][2][3][7] |
| Boiling Point | 65-66 °C at 17 mmHg[1][2][3][7] |
| Density | 1.299 g/mL at 25 °C[3][7] |
| Refractive Index (n _{20/D}) | 1.498[3][7] |
| Flash Point | 55 °C (131 °F) - closed cup[3][7] |
| Solubility | Soluble in DMSO and a mixture of DMSO, PEG300, Tween 80, and saline.[8] |

Chemical Properties

2,4-Difluorobenzaldehyde is a versatile intermediate in organic synthesis, particularly valued in the creation of pharmaceuticals, pesticides, and fluorine-containing materials.[1][9] The fluorine substituents enhance its reactivity and influence the biological activity of its derivatives.[1][2]

Reactivity and Stability: The compound is stable under normal storage conditions.[10] However, it is a flammable liquid and vapor, and should be kept away from heat, sparks, open flames, and other ignition sources.[10][11] Its reactivity is centered around the aldehyde functional group, which readily participates in nucleophilic additions and condensation reactions.[1][2] It is a key building block for synthesizing more complex molecules.[1][2] For instance, it is used as an intermediate in the synthesis of the antifungal drug fluconazole.[9]

Spectroscopic Data: Spectroscopic analysis is crucial for the identification and characterization of **2,4-Difluorobenzaldehyde**.

| Spectrum Type | Key Features |
|---------------------|---|
| ^1H NMR | Spectra available in deuterated chloroform (CDCl_3). [12] [13] |
| ^{13}C NMR | Spectra available. [13] |
| IR Spectroscopy | FTIR spectra are available for characterization. [4] |
| Mass Spectrometry | GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight. [4] [5] |
| Raman Spectroscopy | Raman spectral data is also available. [4] |

Experimental Protocols

Several synthetic routes for **2,4-Difluorobenzaldehyde** have been documented. Below are detailed methodologies for key synthesis experiments.

Synthesis from 2,4-Difluorotoluene via Bromination and Hydrolysis[\[10\]](#)

This method involves the bromination of 2,4-difluorotoluene followed by hydrolysis to yield the aldehyde.

Materials and Equipment:

- 250 mL and 2-liter three-necked flasks
- Stirrer, thermometer, dropping funnel, reflux condenser
- 2,4-Difluorotoluene (50 g, 0.38 moles)
- Bromine (41.5 mL)
- Calcium carbonate (140 g)

- Water (200 mL)
- Ether
- Anhydrous MgSO_4

Procedure:

- Bromination: In the 250 mL flask, heat 50 grams of 2,4-difluorotoluene to reflux with stirring. Gradually add 41.5 mL of bromine over 2.5 hours. The reflux temperature will increase from approximately 112°C to 155°C.[9]
- Hydrolysis: Transfer the reaction mixture to the 2-liter flask containing 200 mL of water and 140 grams of calcium carbonate. Wash the transfer with a small amount of ether.[9]
- Reflux the mixture with stirring for 18 hours to complete the hydrolysis.[9]
- Purification: Separate the resulting aldehyde by steam distillation. Extract the separated oil from the aqueous phase with ether.[9]
- Combine the oil and ether extracts and dry them with anhydrous MgSO_4 . [9]
- Concentrate the solution under reduced pressure to remove the ether.
- Further purify the product by distillation under reduced pressure using a short Vigreux column to yield pure **2,4-Difluorobenzaldehyde**. [9]

Synthesis from 2,4-Difluorobenzoyl Chloride (Rosenmund Reduction)[15]

This protocol describes the catalytic reduction of 2,4-difluorobenzoyl chloride.

Materials and Equipment:

- Reaction flask
- Hydrogen source

- 2,4-Difluorobenzoyl chloride
- Decahydronaphthalene (30 mL, 27 g)
- 5% Palladium on barium sulfate catalyst (0.5 g)

Procedure:

- Add 30 mL of decahydronaphthalene and 0.5 g of the palladium catalyst to the flask containing 2,4-difluorobenzoyl chloride.[\[14\]](#)
- Purge the reaction system with hydrogen gas for 15 minutes.[\[14\]](#)
- Increase the temperature to 130°C.[\[14\]](#)
- Disperse hydrogen through the system for 6 hours.[\[14\]](#)
- Isolate the final product, **2,4-difluorobenzaldehyde**, which is obtained as a colorless liquid. The reported yield is 82%.[\[14\]](#)

Synthesis from 1,3-Difluorobenzene and Carbon Monoxide[\[16\]](#)

This method involves the catalyzed carbonylation of 1,3-difluorobenzene.

Materials and Equipment:

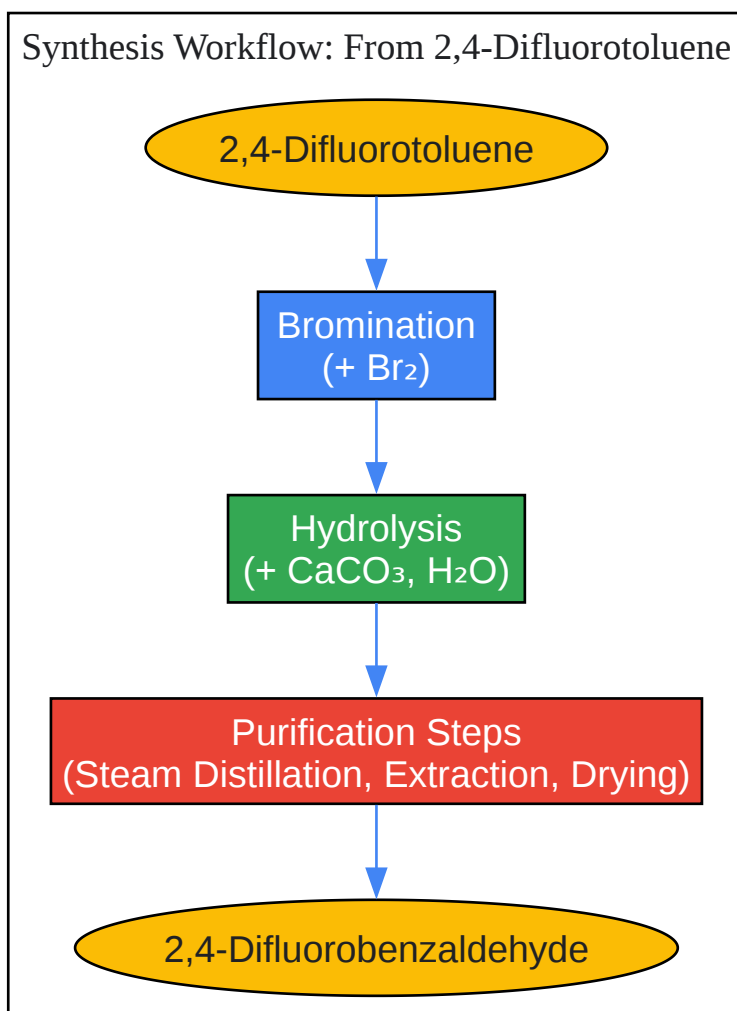
- High-pressure reactor
- 1,3-Difluorobenzene
- Carbon monoxide (CO)
- Aluminum chloride (AlCl₃)
- Hydrogen chloride (HCl)

Procedure:

- The synthesis is performed in a CO atmosphere at a pressure of 1.5 MPa.[15]
- The optimal molar ratio of 1,3-difluorobenzene to AlCl_3 is 1.0:1.0.[15]
- The reaction temperature is maintained at 60°C.[15]
- The amount of HCl catalyst used is 1.0% of the total mass of the reaction mixture.[15]
- The reaction is carried out for 20 hours.[15]
- The resulting product, **2,4-difluorobenzaldehyde**, can achieve a purity of $\geq 98.81\%$.[15]

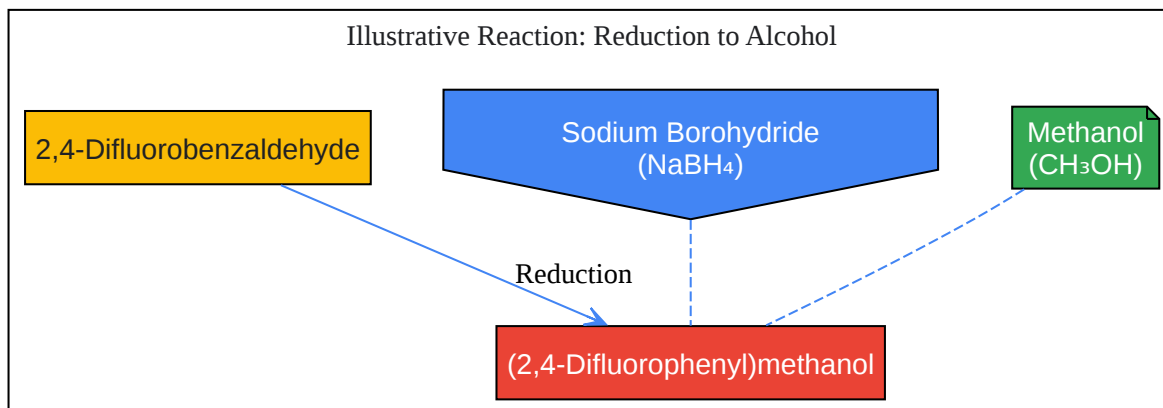
Visualizations

The following diagrams illustrate a typical synthesis workflow and a common reaction involving **2,4-Difluorobenzaldehyde**.



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A simplified workflow for the synthesis of **2,4-Difluorobenzaldehyde**.



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Reduction of **2,4-Difluorobenzaldehyde** to its corresponding alcohol.

Safety Information

2,4-Difluorobenzaldehyde is a hazardous chemical that requires careful handling. The following table summarizes its key safety classifications and precautions.^{[3][7][10]}

| Hazard Category | GHS Classification and Statements |
|-------------------------------|---|
| Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark) |
| Signal Word | Warning[3][7][10] |
| Hazard Statements | H226: Flammable liquid and vapour.[3][7][10] H315: Causes skin irritation.[3][7][10] H319: Causes serious eye irritation.[3][7][10] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10][11] P264: Wash skin thoroughly after handling.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11] Response: P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] P337 + P313: If eye irritation persists: Get medical advice/attention.[10] |
| Storage Class | 3 - Flammable liquids[3][7] |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[3] |

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